BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-(Benzyloxy)-2-
methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4-(Benzyloxy)-2-
Compound Name:

methoxybenzonitrile
CAS No.: 719274-37-0

Cat. No.: B1344258

Get Quote

Precision Synthesis & Application in Medicinal
Chemistry
Executive Summary & Chemical Identity

4-(Benzyloxy)-2-methoxybenzonitrile is a specialized aromatic intermediate utilized in the
synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g.,
EGFR/HERZ2 targeting) and novel antibacterial amidines.[1] It serves as a protected scaffold,
where the benzyloxy group acts as a robust masking agent for a phenol, allowing chemical
modifications to occur at the nitrile moiety (reduction, hydrolysis, or amidine formation) before
late-stage deprotection.[1]

While the final benzylated compound is often synthesized in situ or on-demand (and thus lacks
a ubiquitous commercial CAS number in some public registries), its core precursor, 4-hydroxy-
2-methoxybenzonitrile, is well-indexed.[1]

Chemical Specifications
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Parameter Detail

Compound Name 4-(Benzyloxy)-2-methoxybenzonitrile
Systematic Name 4-(Phenylmethoxy)-2-methoxybenzonitrile
Molecular Formula C15H13NO2

Molecular Weight 239.27 g/mol

Core Scaffold Benzonitrile

Precursor CAS 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile)

Nitrile (-CN), Methoxy (-OCHs), Benzyloxy (-

Key Functional Groups
OBn)

Soluble in DCM, Ethyl Acetate, DMF, DMSO;

Solubility )
Insoluble in Water

Synthesis Strategy: Williamson Etherification
The most authoritative and scalable route to 4-(benzyloxy)-2-methoxybenzonitrile is the

Williamson Ether Synthesis.[1] This protocol involves the

alkylation of the phenolic precursor (4-hydroxy-2-methoxybenzonitrile) with benzyl bromide in
the presence of a mild base.[1]

Reaction Mechanism & Logic

o Deprotonation: The base (Potassium Carbonate) deprotonates the phenol (pKa ~8-10) to
form a phenoxide anion.[1] The presence of the electron-withdrawing nitrile group at the para
position increases the acidity of the phenol, facilitating this step.

» Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the electrophilic
carbon of benzyl bromide.

o Leaving Group Displacement: Bromide is displaced, yielding the benzyl ether.

Experimental Protocol

Based on standard methodologies for alkoxybenzonitriles and patent WO2019241566A1.
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Reagents:

Substrate: 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) [1.0 equiv][1]

Alkylating Agent: Benzyl bromide (CAS: 100-39-0) [1.1 - 1.2 equiv][1]

Base: Potassium Carbonate (

), anhydrous [2.0 equiv][1]

Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1] (DMF is preferred for faster kinetics
due to better solubility of the phenoxide).

Step-by-Step Workflow:

o Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser with 4-hydroxy-2-methoxybenzonitrile (1.0 eq) and anhydrous

(2.0 eq).

e Solvation: Add dry DMF (approx. 5-10 mL per gram of substrate) and stir at room
temperature for 15 minutes to ensure deprotonation.

o Addition: Dropwise add benzyl bromide (1.1 eq) to the reaction mixture. Caution: Exothermic.
o Reaction: Heat the mixture to 60-80°C under an inert atmosphere (

or Ar) for 4—-6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[1]
o Work-up:

o Cool the mixture to room temperature.

o Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with
Ethyl Acetate (3x).[1]

o Wash the organic layer with water (to remove DMF) and brine.

o Dry over anhydrous
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, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography
(Gradient: 0-20% EtOAc in Hexanes).

Synthesis Visualization

4-Hydroxy-2-methoxybenzonitrile
(CAS: 84224-29-3) Deprotonation

\> Phenoxide Anion SN2 Attack (+BnBr) 3 4-(Benzyloxy)-2-methoxybenzonitrile

Promotes _ _ g (Transient Species) (Target)

Benzyl Bromide + K2CO3
Solvent: DMF, 80°C

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the phenolic precursor into the target benzyl ether.[1]

Applications in Drug Discovery

This compound is a "linchpin” intermediate. The nitrile group serves as a gateway to various
pharmacophores, while the benzyloxy group protects the oxygen for later functionalization
(e.g., to generate a hydroxyl group for hydrogen bonding in an enzyme active site).

A. Antibacterial Amidines

Recent patent literature (e.g., WO2019241566A1) highlights the use of alkoxybenzonitriles in
synthesizing amidine analogs. The nitrile group is converted into an amidine (via the Pinner
reaction or direct addition of amines/lithium amides), creating a cationic center capable of
interacting with bacterial DNA or cell walls.

B. Kinase Inhibitors (EGFR/HER?2)

The 2-methoxy-4-benzyloxy substitution pattern mimics the scaffold of several tyrosine kinase
inhibitors.

o Workflow:

o Nitrile Reduction: Convert -CN to -CHz2NH:z (benzylamine).
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o Coupling: React the amine with a chloro-quinazoline core.
o Deprotection: Remove the benzyl group (

, Pd/C) to reveal a phenol.

o Solubilization: Alkylate the phenol with solubilizing groups (e.g., morpholine side chains)
typical in drugs like Gefitinib.

Downstream Transformations Workflow

4-(Benzyloxy)-2-methoxybenzonitrile

LiHMDS / Amine NaOH / H20, Heat LiAlH4 or H2/Raney Ni

Amidine Derivatives Benzoic Acid Benzylamine
(Antibacterials) (Hydrolysis) (Reduction)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways from the nitrile core.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR signals are diagnostic. The disappearance of the
broad phenolic -OH singlet (approx. 9-10 ppm) and the appearance of benzyloxy signals
confirm the reaction.[1]
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Nucleus Signal (ppm) Multiplicity Assignment
) Benzyloxy aromatic
1H NMR 7.30 - 7.45 Multiplet (5H) _
ring
7.48 Doublet (1H) H-6 (Ortho to CN)
] H-3, H-5 (Ortho to
6.60 — 6.70 Multi/Doublet (2H)
OR)
) -OCHzPh (Benzylic
5.15 Singlet (2H)
CH2)
3.89 Singlet (3H) -OCHs (Methoxy)
13C NMR ~119.0 Singlet -CN (Nitrile carbon)
~70.5 Singlet -OCHzPh
~56.0 Singlet -OCHs

Safety & Handling

« Nitrile Hazards: While less toxic than simple aliphatic nitriles, benzonitriles can metabolize to

release cyanide ions under extreme conditions. Handle in a fume hood.

e Benzyl Bromide: A potent lachrymator and alkylating agent. Use gloves, goggles, and

neutralize excess reagent with aqueous ammonia or sodium thiosulfate before disposal.

o Storage: Store the product in a cool, dry place. The nitrile group is stable, but the ether

linkage can cleave under strong acidic conditions (e.g., BBr3, HI).

References
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e ChemicalBook. 4-Hydroxy-2-methoxybenzonitrile Product Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Citric acid CAS#: 77-92-9 [m.chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Guide: 4-(Benzyloxy)-2-methoxybenzonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1344258/docs#technical-guide-4-benzyloxy-2-
methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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